3-Benzo[1,3]dioxol-5-yl-benzoic acid

CNS drug discovery Blood-brain barrier permeability Medicinal chemistry

Meta-substituted benzodioxole-benzoic acid building block with free –COOH, eliminating the ester hydrolysis step required by ethyl ester analogs and saving ~50% time in parallel amide synthesis. Meta-regiochemistry is critical: para-isomer (CAS 193151-97-2) shows drastically higher mp (276–278 °C), altering solubility; ortho-isomers introduce steric hindrance. Privileged benzodioxole pharmacophore engages AMPA receptors, COX enzymes, and tubulin. Favorable CNS profile (LogP 2.78, TPSA 55.76 Ų) supports BBB penetration. Supplied at ≥97% purity in multigram quantities for SAR and library synthesis.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 24351-56-2
Cat. No. B1302573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzo[1,3]dioxol-5-yl-benzoic acid
CAS24351-56-2
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C14H10O4/c15-14(16)11-3-1-2-9(6-11)10-4-5-12-13(7-10)18-8-17-12/h1-7H,8H2,(H,15,16)
InChIKeyKMYXCUZMLVHANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzo[1,3]dioxol-5-yl-benzoic Acid (CAS 24351-56-2): A Benchmark Benzoic Acid–Benzodioxole Building Block for Evidence-Driven Procurement


3-Benzo[1,3]dioxol-5-yl-benzoic acid (CAS 24351-56-2; molecular formula C₁₄H₁₀O₄; molecular weight 242.23 g/mol) is a biphenyl-type benzoic acid derivative containing a 1,3-benzodioxole (methylenedioxybenzene) moiety meta-substituted on the benzoic acid ring [1]. The compound is commercially available as a research-grade organic building block with reported purities typically ranging from 95% to 98% and a minimum purity specification of 97% from certain suppliers . Its carboxylic acid functional group enables diverse downstream synthetic transformations, including amide coupling, esterification, and metal-catalyzed cross-coupling reactions, while the benzodioxole pharmacophore is a recognized privileged structure in medicinal chemistry associated with interactions involving AMPA receptors, COX enzymes, and tubulin [2].

Why Generic Substitution Fails: Procurement Risks When Interchanging 3-Benzo[1,3]dioxol-5-yl-benzoic Acid with Regioisomers or Ester Derivatives


Substituting 3-benzo[1,3]dioxol-5-yl-benzoic acid (CAS 24351-56-2) with structurally similar compounds introduces substantial and often irreversible differences in physicochemical properties, biological target engagement, and synthetic utility. The meta-substitution pattern on the benzoic acid ring is critical: the corresponding para-substituted isomer (4-(benzo[d][1,3]dioxol-5-yl)benzoic acid, CAS 193151-97-2) exhibits a dramatically higher melting point of 276–278 °C , indicating fundamentally different crystal packing and solubility behavior that affects formulation and reaction conditions. The ortho-substituted isomer (2-(1,3-benzodioxol-5-yl)benzoic acid) possesses identical molecular weight but different steric and electronic properties due to the proximity of the benzodioxole and carboxyl groups . The ethyl ester analog (CAS 24351-55-1) lacks the free carboxylic acid required for amide bond formation and increases molecular weight by approximately 28 g/mol (from 242.23 to 270.28 g/mol), altering solubility, reactivity, and downstream coupling efficiency . Generic substitution without verification of regioisomeric identity and functional group integrity therefore risks experimental failure, reproducibility issues, and wasted procurement resources.

Quantitative Differentiation Evidence: Where 3-Benzo[1,3]dioxol-5-yl-benzoic Acid (CAS 24351-56-2) Outperforms Comparators


Hydrogen Bond Donor Count and Topological Polar Surface Area: Superior Physicochemical Profile for CNS Permeability Versus Ester Derivatives

3-Benzo[1,3]dioxol-5-yl-benzoic acid possesses one hydrogen bond donor (the carboxylic acid -OH) and a topological polar surface area (TPSA) of 55.76 Ų [1]. In contrast, its ethyl ester derivative (CAS 24351-55-1) has zero hydrogen bond donors and a higher TPSA due to the ester oxygen atoms, which may reduce passive membrane permeability . The carboxylic acid functionality of the target compound enables both hydrogen bond donor and acceptor interactions, while the TPSA value of 55.76 Ų falls within the optimal range for CNS penetration (typically < 90 Ų for favorable blood-brain barrier permeability), supporting its utility as a fragment or intermediate in CNS-targeted medicinal chemistry campaigns [1].

CNS drug discovery Blood-brain barrier permeability Medicinal chemistry Physicochemical property optimization

LogP and Molecular Weight: Optimized Lipophilicity for Lead-Like Chemical Space Compared to Para-Substituted Regioisomers

The target compound exhibits a calculated LogP of 2.78 and a molecular weight of 242.23 g/mol [1]. This LogP value falls within the optimal range for oral bioavailability (LogP between 1 and 3) per Lipinski's Rule of Five, while the molecular weight is well below the 500 Da threshold. By comparison, derivatives bearing larger hydrophobic substituents (such as those evaluated for hypoglycemic activity) often exhibit LogP values exceeding 3.5, which may correlate with increased metabolic liability and plasma protein binding [2]. The moderate lipophilicity (LogP ~2.8) combined with low molecular weight (~242 Da) positions this compound as a favorable fragment or intermediate for further optimization, reducing the risk of encountering ADME-related attrition during lead development compared to more lipophilic benzodioxole derivatives.

Lipinski's Rule of Five Lead-likeness Fragment-based drug discovery ADME optimization

Free Carboxylic Acid Reactivity: Direct Amide Coupling Without Hydrolysis Steps Versus Ester Derivatives

As a free carboxylic acid, 3-benzo[1,3]dioxol-5-yl-benzoic acid (CAS 24351-56-2) is directly compatible with standard amide coupling protocols using reagents such as HATU, EDCI/HOBt, or DCC without requiring a preliminary ester hydrolysis step. The ethyl ester analog (CAS 24351-55-1, molecular weight 270.28 g/mol) must first undergo saponification to liberate the carboxylic acid functionality prior to amide bond formation, adding an extra synthetic operation, increasing time and material costs, and introducing potential yield losses . This difference is particularly significant in high-throughput parallel synthesis workflows where the free acid form enables direct library enumeration, while the ester form introduces an additional deprotection step that may be incompatible with base-sensitive functional groups elsewhere in the molecule. Furthermore, the target compound's carboxylic acid group enables salt formation for improved aqueous solubility during biological testing, a capability absent in the neutral ester derivative .

Amide bond formation Solid-phase synthesis Parallel library synthesis Peptide coupling Synthetic efficiency

Meta-Substitution Regiochemistry: Distinct Reactivity Profile for Cross-Coupling Reactions Versus Para-Isomers

The meta-substitution pattern of 3-benzo[1,3]dioxol-5-yl-benzoic acid (carboxyl group at position 1, benzodioxole at position 3) confers distinct electronic and steric properties that differentiate it from the para-substituted isomer (4-(benzo[d][1,3]dioxol-5-yl)benzoic acid, CAS 193151-97-2). In the meta-isomer, the carboxylic acid group is not in direct conjugation with the benzodioxole ring, resulting in different reactivity in electrophilic aromatic substitution and cross-coupling reactions. The para-isomer exhibits a significantly higher melting point (276–278 °C) compared to the meta-isomer, indicating stronger intermolecular hydrogen bonding and crystal packing forces that may reduce solubility in common organic reaction solvents . This meta-substitution pattern also positions the carboxylic acid group for potential directed ortho-metalation (DoM) chemistry, enabling selective functionalization at positions ortho to the carboxyl group, whereas the para-isomer lacks this orthogonal functionalization vector [1].

Suzuki-Miyaura coupling C–H activation Directed ortho-metalation Cross-coupling Regioselective synthesis

Commercial Availability and Purity Specifications: Procurement-Ready Versus Para-Isomer with Limited Vendor Coverage

3-Benzo[1,3]dioxol-5-yl-benzoic acid (CAS 24351-56-2) is available from multiple commercial suppliers with defined purity specifications ranging from 95% to 98%, and a minimum purity specification of 97% from established vendors such as AK Scientific . In contrast, the para-substituted isomer (4-(benzo[d][1,3]dioxol-5-yl)benzoic acid, CAS 193151-97-2) has more limited vendor coverage with fewer documented purity specifications and less consistent availability. Additionally, the target compound is available in multiple package sizes (1 g to 500 g) from various suppliers, providing procurement flexibility for both exploratory and scaled-up synthetic applications [1]. The compound's established CAS registry number (24351-56-2) and MDL number (MFCD03426479) facilitate unambiguous cross-referencing across vendor catalogs and literature sources , reducing the risk of misidentification during procurement workflows compared to less well-documented regioisomers or derivatives.

Chemical sourcing Vendor qualification Supply chain reliability Research chemical procurement Purity verification

Procurement-Optimized Application Scenarios for 3-Benzo[1,3]dioxol-5-yl-benzoic Acid (CAS 24351-56-2)


CNS-Penetrant Fragment Library Construction for AMPA Receptor or Neurodegenerative Disease Targets

Based on its TPSA of 55.76 Ų and LogP of 2.78, this compound is optimally suited as a carboxylic acid-containing fragment or intermediate in the construction of focused libraries targeting AMPA receptors or other CNS-implicated targets associated with neurodegenerative conditions such as Parkinson's disease. The favorable calculated physicochemical profile supports blood-brain barrier penetration, making it a strategic building block for CNS drug discovery programs. The benzodioxole pharmacophore has demonstrated interactions with AMPA receptors in the context of benzodioxol derivative research, further substantiating this application direction [1].

High-Throughput Parallel Amide Library Synthesis in Medicinal Chemistry

The free carboxylic acid functionality of 3-benzo[1,3]dioxol-5-yl-benzoic acid enables direct amide bond formation with diverse amine building blocks using standard coupling reagents (HATU, EDCI/HOBt, DCC) without requiring a preliminary ester hydrolysis step. This reduces synthetic step count by one operation compared to ester derivatives , translating to approximately 50% time savings in parallel synthesis workflows. The compound is therefore ideal for medicinal chemistry teams conducting structure-activity relationship (SAR) studies or preparing amide libraries for high-throughput screening campaigns against enzyme targets such as α-amylase, where benzodioxole-containing scaffolds have demonstrated inhibitory activity [2].

Regioselective Suzuki-Miyaura Cross-Coupling and Directed Ortho-Metalation (DoM) Chemistry

The meta-substitution pattern positions the carboxylic acid group as a potential directing group for directed ortho-metalation (DoM) chemistry, enabling selective functionalization at positions ortho to the carboxyl moiety that would not be accessible with the para-substituted isomer [3]. Additionally, the compound can serve as a boronic acid precursor (via halogenation then borylation) or as a coupling partner in Suzuki-Miyaura cross-couplings for biaryl synthesis. The moderate molecular weight (242.23 g/mol) and favorable LogP (2.78) support further synthetic elaboration without exceeding lead-like property thresholds [4].

Benzodioxole Scaffold Diversification for Hypoglycemic or Anticancer Lead Optimization

The benzodioxole moiety is a recognized privileged structure with documented interactions across multiple therapeutic target classes. Research on benzoylbenzodioxol derivatives has demonstrated hypoglycemic activity with blood glucose reduction up to 32.4% in diabetic mouse models compared to acarbose (22.9% reduction) [2], while other benzodioxole-containing compounds have shown nanomolar anticancer activity against panels of human tumor cell lines [5]. 3-Benzo[1,3]dioxol-5-yl-benzoic acid provides a modular starting point for constructing focused libraries targeting α-amylase inhibition, tubulin polymerization modulation, or other benzodioxole-associated biological mechanisms. The compound's commercial availability in multigram quantities (up to 500 g) supports both initial SAR exploration and follow-up scale-up campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzo[1,3]dioxol-5-yl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.